Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I)
Overview
Description
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is an organometallic compound that combines silver with a fluorinated ligand and triethylphosphine. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.
Mechanism of Action
Target of Action
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is primarily used as a precursor for the chemical vapor deposition (CVD) of silver films . The primary target of this compound is the substrate on which the silver film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as chemical vapor deposition. In this process, the compound is vaporized and reacts on the surface of the substrate to form a thin film of silver. The exact nature of the interaction and the resulting changes depend on the specific conditions of the deposition process, such as temperature and pressure .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit silver films on substrates .
Result of Action
The result of the action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is the formation of thin silver films. These films are essential for various electronic applications, such as conductive layers in semiconductor devices and components .
Biochemical Analysis
Biochemical Properties
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal fluorobeta-diketonate complexes, which are crucial in catalytic processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the inhibition of their catalytic activity, thereby affecting the biochemical pathways they regulate . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it is light-sensitive and should be stored in cold conditions to maintain its stability . Over time, degradation products may form, which can have different biochemical effects compared to the parent compound.
Metabolic Pathways
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing the levels of metabolites and the overall metabolic flux . For instance, its interaction with metal fluorobeta-diketonate complexes can affect the catalytic activity of enzymes involved in metabolic reactions.
Subcellular Localization
The subcellular localization of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) typically involves the reaction of silver salts with the corresponding ligands. One common method is to react silver nitrate (AgNO₃) with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of triethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the triethylphosphine or the fluorinated ligand is replaced by other ligands.
Oxidation and Reduction: The silver center can be oxidized or reduced, altering the oxidation state of the silver ion.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve other phosphines or ligands in an inert solvent such as dichloromethane or toluene.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often performed in polar solvents like acetonitrile or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new silver complexes with different ligands, while oxidation and reduction reactions can produce silver in different oxidation states.
Scientific Research Applications
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies:
Analytical Chemistry: Used in the preparation of standards and reagents for analytical techniques like mass spectrometry and chromatography.
Comparison with Similar Compounds
Similar Compounds
Silver(I) Acetate: Another silver compound used in catalysis and materials science.
Silver(I) Nitrate: Widely used in analytical chemistry and as a precursor for other silver compounds.
Silver(I) Oxide: Used in organic synthesis and as an antimicrobial agent.
Uniqueness
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is unique due to its combination of a fluorinated ligand and triethylphosphine, which imparts distinct chemical properties. The fluorinated ligand enhances the compound’s stability and reactivity, while triethylphosphine provides additional coordination sites and influences the compound’s solubility and catalytic activity.
This detailed overview highlights the significance of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in various scientific and industrial applications
Properties
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWZMHJSXPSEI-XFUGJFOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26AgF7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165461-74-5 | |
Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?
A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.
Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?
A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []
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